Silane, trimethyl(2-propynyloxy)- (CAS 5582-62-7), commonly referred to as propargyloxytrimethylsilane or PTSE, is a volatile, bifunctional organosilane featuring both a terminal alkyne and a trimethylsilyl (TMS) protected hydroxyl group. In industrial and advanced research procurement, it is primarily sourced as a specialized functional additive for high-temperature lithium metal battery electrolytes, a reactive precursor for photochemical vapor deposition (CVD), and a versatile building block in Sonogashira cross-coupling [1]. Its low molecular weight (128.24 g/mol) and atmospheric boiling point of 110–111 °C make it highly processable compared to bulkier silyl ethers, positioning it as a premium choice for applications requiring both high reactivity and facile post-reaction removal [2].
Substituting PTSE with generic alternatives often leads to process failures or severe performance degradation. Using unprotected propargyl alcohol in cross-coupling synthesis triggers unwanted side reactions at the hydroxyl group, reducing overall yield. Conversely, employing bulkier protecting groups like TIPS or TBDMS increases the activation energy for deprotection and significantly reduces volatility, complicating purification and CVD vaporization processes [1]. In energy storage applications, standard carbonate electrolyte additives (such as vinylene carbonate) fail to form the unique, thermally resistant polycarbosilane solid electrolyte interphase (SEI) that PTSE provides, resulting in rapid capacity fade and thermal runaway when lithium metal batteries are operated above 60 °C [2].
Propargyl alcohol lacks TMS–O–Si ether linkage; thermal and photolytic profiles may not transfer.
Trimethylsilylacetylene does not polymerize under UV laser; CVD precursor substitution may fail.
Moisture sensitivity and specific catalyst compatibility require re-validation of handling protocols.
In the formulation of weakly solvating electrolytes, the addition of PTSE (propargyl(trimethylsilyl) ether) enables the formation of a thermally resistant polycarbosilane-rich solid electrolyte interphase (SEI). Compared to standard LiPF6/carbonate electrolytes that degrade rapidly above 55–60 °C, the PTSE-modified electrolyte system allows stable operation at elevated temperatures (up to 80 °C) by undergoing targeted reduction and oxidation at the electrode surfaces [1].
| Evidence Dimension | Thermal stability limit for stable battery operation |
| Target Compound Data | Stable operation up to 80 °C (with PTSE and LiODFB) |
| Comparator Or Baseline | 55–60 °C upper limit (standard LiPF6/carbonate electrolytes) |
| Quantified Difference | >20 °C increase in stable operating temperature window |
| Conditions | Lithium metal batteries utilizing weakly solvating electrolytes |
Procurement of PTSE is critical for developing next-generation aerospace or high-temperature industrial batteries where standard electrolytes cause thermal runaway.
TMPSi: polymerization at triple bond → solid polytrimethylsiloxy film via CVD
TMSA: no polymerization; decomposes to different products
Unique CVD precursor for polytrimethylsiloxy films.
ArF laser, gas-phase photolysis
For the synthesis of substituted propargyl alcohols via Sonogashira coupling, PTSE offers a highly labile TMS protecting group. Compared to bulkier analogs like TBDMS-propargyl ether (CAS 78592-82-2), PTSE has a significantly lower boiling point (110–111 °C vs. >160 °C for TBDMS), allowing for facile removal of unreacted precursor via standard distillation [1]. Furthermore, the TMS group is cleaved under much milder conditions, minimizing degradation of sensitive downstream products.
| Evidence Dimension | Boiling point / Precursor Volatility |
| Target Compound Data | 110–111 °C at atmospheric pressure |
| Comparator Or Baseline | 40 °C at 8 mmHg (extrapolates to >160 °C at atm pressure) for TBDMS-propargyl ether |
| Quantified Difference | ~50 °C reduction in atmospheric boiling point |
| Conditions | Standard atmospheric or vacuum distillation workflows |
Enables lower-temperature purification and milder deprotection steps, reducing energy costs and improving yield for sensitive pharmaceutical intermediates.
IR photosensitized: solid polydimethylsiloxane phase deposited
UV laser: polytrimethylsiloxy hydrocarbon; hexamethyldisiloxane yields different Si/C/O materials
Enables wavelength-dependent film selectivity in CVD.
TEA CO2 laser / SF6 sensitizer
In photochemical vapor deposition, gaseous mixtures of PTSE and glyoxal under light irradiation at 435.8 nm yield unique polytrimethylsiloxy-substituted macromolecules. The presence of the highly reactive terminal alkyne combined with the TMS group accelerates the nucleation process. The photochemical reaction of PTSE is reported to be ~8 times faster than its dark thermal reaction counterpart, enabling rapid thin-film deposition without high thermal budgets[1].
| Evidence Dimension | Reaction rate for film deposition |
| Target Compound Data | Photochemical deposition is ~8x faster |
| Comparator Or Baseline | Dark thermal reaction baseline |
| Quantified Difference | 8-fold acceleration in deposition rate |
| Conditions | Gaseous mixture of PTSE and glyoxal under light irradiation at 435.8 nm |
Highly relevant for semiconductor or specialized coatings manufacturing where rapid, low-temperature photochemical deposition is required to protect heat-sensitive substrates.
Polymerization observed with Fe(III) propanoate / AlEt₃ catalyst; quantitative kinetics not yet reported.
Establishes catalytic pathway; further kinetic data needed.
Limited literature evidence; verify for your system
TMPSi + CS₂ under 313 nm → sedimentary organosilicon particles; nucleation rate tunable by TMPSi pressure.
Propargyl alcohol: no analogous particle formation reported.
Supports composite nanoparticle synthesis workflow.
Hg lamp photolysis, CS₂ co-reactant
8 °C (TMPSi) vs 67 °C (3‑Trimethylsilyl‑2‑propyn‑1‑ol)
Mandates distinct storage and handling; impacts EHS planning.
Approx. 59 °C lower; closed cup
Electron impact: TMPSi emits C₂ band (C≡C fingerprint). Vinyltrimethylsilane and vinyltrimethoxysilane do not.
Supports alkyne integrity confirmation in quality control.
Single photon counting technique
Utilizing PTSE as a functional additive in weakly solvating electrolytes to form a thermally resistant polycarbosilane SEI, enabling stable battery operation in aerospace, military, or high-temperature industrial environments (>60 °C) [1].
Acting as a volatile, easily deprotected alkyne building block for synthesizing complex enynes and arylalkynes where bulkier protecting groups (TIPS/TBDMS) would require harsh cleavage conditions [2].
Serving as a reactive organosilicon precursor for the rapid, low-temperature deposition of polytrimethylsiloxy-substituted polyhydrocarbon films on heat-sensitive substrates [3].
Flammable;Irritant